8-Oxo-8-(9-phenanthryl)octanoic acid
CAS No.: 898766-09-1
Cat. No.: VC2484904
Molecular Formula: C22H22O3
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898766-09-1 |
|---|---|
| Molecular Formula | C22H22O3 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 8-oxo-8-phenanthren-9-yloctanoic acid |
| Standard InChI | InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) |
| Standard InChI Key | BTSJHSKAAUBSBW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Structural Identification
8-Oxo-8-(9-phenanthryl)octanoic acid contains a phenanthryl moiety connected to an octanoic acid chain through an oxo group. This arrangement creates a molecule with multiple functional sites that influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 898766-09-1 |
| PubChem CID | 24726939 |
| Molecular Formula | C22H22O3 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 8-oxo-8-phenanthren-9-yloctanoic acid |
| Creation Date | 2008-02-29 |
| Last Modified | 2025-02-22 |
The compound features a phenanthrene ring system connected at the 9-position to a carbonyl group, which links to a seven-carbon chain terminating with a carboxylic acid group .
Molecular Properties
The physical and chemical properties of 8-Oxo-8-(9-phenanthryl)octanoic acid determine its behavior in various environments and its potential interactions with biological systems.
| Property | Value |
|---|---|
| XLogP3-AA | 5.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 8 |
| Exact Mass | 334.15689456 Da |
The relatively high XLogP3-AA value of 5.3 indicates the compound's lipophilic nature, suggesting potentially good membrane permeability but limited water solubility. This property is particularly relevant for predicting the compound's behavior in biological systems and its potential as a drug candidate .
Chemical Reactivity
The reactivity of 8-Oxo-8-(9-phenanthryl)octanoic acid is primarily determined by its functional groups, specifically the oxo (ketone) and carboxyl groups. These reactive centers enable the compound to participate in various chemical transformations that may be valuable in synthetic chemistry and pharmaceutical development.
Key Reactions
The compound can undergo several important chemical reactions:
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Esterification reactions involving the carboxylic acid group
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Amidation reactions to form amide derivatives
-
Oxidation reactions at various positions
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Reduction of the ketone group to an alcohol
-
Potential conjugation reactions through the carboxylic acid moiety
These reaction capabilities provide opportunities for structural modification to enhance specific properties or develop derivatives with tailored characteristics for particular applications.
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